Bienvenue dans la boutique en ligne BenchChem!

Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate

Diastereoselective synthesis C–H functionalization Medicinal chemistry building blocks

Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate (IUPAC: 3-O-tert-butyl 6-O-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate) is a conformationally constrained bicyclic heterocycle bearing a Boc-protected amine and an ethyl ester at the bridgehead 6-position. With a molecular formula of C13H21NO4 and a molecular weight of 255.31 g/mol, it serves as a key intermediate in medicinal chemistry programs targeting saturated nitrogen heterocycles.

Molecular Formula C13H21NO4
Molecular Weight 255.314
CAS No. 134575-37-4
Cat. No. B2534464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate
CAS134575-37-4
Molecular FormulaC13H21NO4
Molecular Weight255.314
Structural Identifiers
SMILESCCOC(=O)C1C2C1CN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C13H21NO4/c1-5-17-11(15)10-8-6-14(7-9(8)10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9+,10?
InChIKeySESCEXYKMJZFEE-MYJAWHEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl-endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate (CAS 134575-37-4): Procurement-Ready Chemical Identity and Core Characteristics


Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate (IUPAC: 3-O-tert-butyl 6-O-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate) is a conformationally constrained bicyclic heterocycle bearing a Boc-protected amine and an ethyl ester at the bridgehead 6-position [1]. With a molecular formula of C13H21NO4 and a molecular weight of 255.31 g/mol, it serves as a key intermediate in medicinal chemistry programs targeting saturated nitrogen heterocycles .

Why Generic Substitution Fails for Ethyl-endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate: Stereochemical and Regiochemical Differentiation


Generic substitution of this compound with its exo diastereomer, 1-carboxylate regioisomer, or N-unprotected analog is contraindicated due to marked differences in synthetic accessibility, diastereochemical purity, and biological validation. Achiral catalysts typically deliver a ~1:1 exo/endo mixture, whereas chiral dirhodium catalysts can achieve 83% endo selectivity [1]. Furthermore, the 6-carboxylate scaffold is explicitly validated in multiple drug candidates, in contrast to the 1-carboxylate regioisomer [2].

Quantitative Evidence Guide: Differential Performance of Ethyl-endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate vs. Comparators


Endo Diastereoselectivity: Chiral Catalyst-Controlled Synthesis vs. Achiral Background

Using the chiral dirhodium(II) catalyst Rh2[S-tetra-(3,5-di-Br)TPPTTL]4 at 0.005 mol % loading, endo-3-azabicyclo[3.1.0]hexane-6-carboxylate is formed with a 83:17 endo/exo ratio (70% qHNMR yield), compared to a ~1:1 mixture obtained with achiral catalysts [1]. This represents a shift from statistical diastereoselectivity to highly endo-selective synthesis.

Diastereoselective synthesis C–H functionalization Medicinal chemistry building blocks

Catalyst Loading Efficiency: 0.005 mol % vs. Literature Precedents of 1–7 mol %

The cyclopropanation step producing the endo-6-carboxylate scaffold operates at a dirhodium(II) catalyst loading of 0.005 mol %, a >200-fold reduction compared to literature protocols requiring 1–7 mol % rhodium acetate [1]. This ultra-low loading provides 90% isolated yield on gram scale, whereas previous methods yielded only 8–66% [1].

Catalyst efficiency Turnover number Cost of goods

Gram-Scale Isolated Yield: 83% for Endo-Enriched Product vs. Literature Yields <66%

On a 10 mmol scale using Rh2[S-tetra-(3,5-di-Br)TPPTTL]4 at 0.005 mol %, the endo-enriched product (83:17 endo/exo) was isolated in 83% yield via Kugelrohr distillation without chromatographic purification [1]. This compares favorably to literature yields of 8–66% for analogous cyclopropanations requiring column chromatography [1].

Scale-up synthesis Process chemistry Medicinal chemistry supply

Commercial Purity Specification: NLT 98% for Target Compound vs. 95–97% for Analogous Esters

The target compound is commercially available at NLT 98% purity (MolCore, CAS 134575-37-4) . In comparison, the exo-methyl ester analog (methyl exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate) is offered at 96% purity (Sigma-Aldrich) , and the 1-carboxylate regioisomer (ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate) is listed at 95% purity (AKSci) .

Chemical purity Procurement specification Quality control

High-Value Application Scenarios for Ethyl-endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate Based on Quantitative Evidence


Endo-Stereospecific Medicinal Chemistry for Drug Candidate Synthesis

Programs requiring the thermodynamically less-favored endo configuration for target engagement should prioritize this compound. The demonstrated ability to achieve 83:17 endo/exo selectivity with a commercial chiral catalyst (Rh2[S-tetra-(3,5-di-Br)TPPTTL]4) eliminates the need for diastereomer separation, preserving both material and timeline [1]. The 6-carboxylate scaffold is a validated motif in multiple drug candidates, making the endo isomer directly applicable to structure–activity relationship studies.

Cost-Efficient Scale-Up Using Ultra-Low Catalyst Loading Protocols

Process chemistry groups can leverage the 0.005 mol % catalyst loading protocol to produce multi-gram quantities of endo-enriched product at a fraction of the rhodium cost required by legacy methods (1–7 mol %) [1]. The 83% isolated yield on 10 mmol scale, combined with the absence of chromatographic purification, translates directly to reduced cost of goods and streamlined manufacturing workflows.

High-Purity Building Block Procurement for Sensitive Biological Assays

When assay reproducibility is paramount, the NLT 98% purity specification of this compound provides a 2–3% absolute purity advantage over the exo-methyl ester (96%) and the 1-carboxylate regioisomer (95%) [REFS-2, REFS-3, REFS-4]. This reduces the need for in-house repurification and minimizes confounding effects from impurities in biochemical or cellular assays.

Regiochemically Defined Scaffold for Fragment-Based Drug Discovery (FBDD)

The 6-carboxylate substitution pattern is explicitly represented in multiple lead compounds and drug candidates, unlike the 1-carboxylate regioisomer which lacks comparable biological validation [1]. FBDD programs seeking a conformationally restricted, three-dimensional scaffold with a demonstrated track record in drug discovery should select the 6-carboxylate endo isomer to maximize the likelihood of generating tractable hits.

Quote Request

Request a Quote for Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.